molecular formula C20H21BrN4O3S2 B4303667 4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

Cat. No.: B4303667
M. Wt: 509.4 g/mol
InChI Key: MVSSYNPXOMOECW-UHFFFAOYSA-N
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Description

4-[(4-bromophenyl)sulfonylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromophenyl, sulfonyl, methylamino, thiadiazolyl, and phenylbutanamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenyl)sulfonylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine to form 4-bromobenzenesulfonylmethylamine. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine and 3-phenylbutanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromophenyl)sulfonylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-bromophenyl)sulfonylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-bromophenyl)sulfonylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
  • 4-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
  • 4-[(4-iodophenyl)sulfonylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

Uniqueness

The presence of the bromine atom in the bromophenyl group of 4-[(4-bromophenyl)sulfonylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide imparts unique chemical properties, such as increased reactivity and potential for halogen bonding. These characteristics can enhance the compound’s effectiveness in various applications compared to its chlorinated, fluorinated, or iodinated analogs.

Properties

IUPAC Name

4-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O3S2/c1-14-23-24-20(29-14)22-19(26)12-16(15-6-4-3-5-7-15)13-25(2)30(27,28)18-10-8-17(21)9-11-18/h3-11,16H,12-13H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSSYNPXOMOECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC(CN(C)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
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4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
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4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
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4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
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4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
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4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

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